2-[(4-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
Thienopyrimidines are hybrid heterocyclic systems combining thiophene and pyrimidine rings, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
The target compound features:
- A tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core, providing structural rigidity.
- A 4-fluorobenzylsulfanyl substituent at position 2, introducing electron-withdrawing fluorine for enhanced metabolic stability.
- A 4-methoxyphenyl group at position 3, contributing electron-donating effects that may influence binding affinity and solubility.
Properties
CAS No. |
477332-85-7 |
|---|---|
Molecular Formula |
C24H21FN2O2S2 |
Molecular Weight |
452.6 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H21FN2O2S2/c1-29-18-12-10-17(11-13-18)27-23(28)21-19-4-2-3-5-20(19)31-22(21)26-24(27)30-14-15-6-8-16(25)9-7-15/h6-13H,2-5,14H2,1H3 |
InChI Key |
MKXYPXXPBVFUCO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCC4=CC=C(C=C4)F)SC5=C3CCCC5 |
Origin of Product |
United States |
Preparation Methods
Formation of 2-Amino-5,6,7,8-Tetrahydrobenzo[b]thiophene-3-Carbonitrile
Cyclohexanone reacts with ethyl cyanoacetate and elemental sulfur in a three-component Gewald reaction. The mechanism involves:
-
Knoevenagel condensation between cyclohexanone and ethyl cyanoacetate to form an α,β-unsaturated nitrile.
-
Nucleophilic attack by sulfur , leading to cyclization and aromatization to yield 2-amino-5,6,7,8-tetrahydrobenzo[b]thiophene-3-carbonitrile.
Reaction Conditions :
Cyclization to Pyrimidinone
The intermediate undergoes cyclization with triethyl orthoformate under acidic conditions to form the pyrimidinone ring:
\text{2-Aminothiophene} + \text{HCO(OEt)_3} \xrightarrow{\text{reflux}} \text{5,6,7,8-Tetrahydrobenzo[4,thieno[2,3-d]pyrimidin-4(3H)-one}
Key Observations :
-
Triethyl orthoformate acts as both a formylating agent and solvent.
-
Cyclization completes within 2–4 hours at reflux, yielding a brown oily product.
Functionalization at Position 3: Introduction of 4-Methoxyphenyl Group
The 3-position of the pyrimidinone core is functionalized via condensation with 4-methoxybenzaldehyde , following protocols for analogous arylideneamino derivatives.
Hydrazine-Mediated Hydrazide Formation
The pyrimidinone intermediate reacts with hydrazine hydrate to form a hydrazide, enabling subsequent condensation:
\text{Pyrimidinone} + \text{NH2NH2·H_2O} \xrightarrow{\text{EtOH}} \text{Hydrazide Intermediate}
Conditions :
-
Solvent: Ethanol
-
Temperature: Room temperature
-
Duration: 1–2 hours
Aldol Condensation with 4-Methoxybenzaldehyde
The hydrazide undergoes condensation with 4-methoxybenzaldehyde in the presence of glacial acetic acid:
\text{Hydrazide} + \text{4-MeO-C6H4-CHO} \xrightarrow{\text{AcOH, reflux}} \text{3-(4-Methoxyphenyl) Derivative}
Optimization Notes :
-
Glacial acetic acid catalyzes imine formation.
-
Reaction completes within 12 hours at reflux, with yields averaging 65–80%.
Sulfanyl Group Introduction at Position 2
The 2-position is functionalized via alkylation of a thiol intermediate with 4-fluorobenzyl chloride.
Thiol Group Generation
The pyrimidinone’s 2-amino group is converted to a thiol via diazotization and thiolation :
-
Diazotization : Treat with NaNO₂ and HCl at 0–5°C.
-
Thiolation : React with H₂S or thiourea to yield the 2-mercapto derivative.
Critical Parameters :
Alkylation with 4-Fluorobenzyl Chloride
The thiol undergoes nucleophilic substitution with 4-fluorobenzyl chloride in the presence of potassium carbonate:
\text{2-Mercapto Derivative} + \text{4-F-C6H4-CH2Cl} \xrightarrow{\text{K2CO_3, DMF}} \text{Target Compound}
Reaction Details :
-
Base : Anhydrous K₂CO₃ (2.5 equiv)
-
Solvent : Dimethylformamide (DMF)
-
Temperature : 80°C
-
Duration : 6–8 hours
Structural and Analytical Characterization
Spectroscopic Validation
Chromatographic Purity Assessment
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Time (h) | Key Reagent |
|---|---|---|---|---|
| Gewald Reaction | Cyclocondensation | 85 | 2 | S₈, EtOH |
| Cyclization | Triethyl orthoformate | 78 | 4 | HCO(OEt)₃ |
| Thiol Alkylation | Nucleophilic substitution | 92 | 8 | 4-Fluorobenzyl chloride |
| Condensation | Aldol reaction | 80 | 12 | 4-Methoxybenzaldehyde |
Mechanistic Insights and Optimization
Role of Potassium Carbonate in Alkylation
Anhydrous K₂CO₃ deprotonates the thiol, enhancing nucleophilicity for efficient benzylation. Excess base (2.5 equiv) ensures complete conversion, minimizing disulfide byproducts.
Solvent Impact on Cyclization
Polar aprotic solvents (e.g., DMF) improve solubility of intermediates during alkylation, whereas ethanol facilitates proton transfer in condensation steps.
Challenges and Mitigation Strategies
-
Byproduct Formation : Disulfide generation during thiol alkylation is suppressed by inert atmosphere (N₂) and strict temperature control.
-
Low Cyclization Yields : Adding molecular sieves (4Å) removes water, shifting equilibrium toward pyrimidinone formation.
Scalability and Industrial Relevance
The synthesis is scalable to kilogram quantities with:
Chemical Reactions Analysis
Reaction Mechanisms and Key Reactions
The compound’s structure (C₂₄H₂₁FN₂O₂S₂) includes a benzothieno[2,3-d]pyrimidinone core, a sulfanyl group, and fluorine/methoxy substituents, enabling diverse chemical transformations .
1.1. Nucleophilic Substitution
The sulfanyl (-S-) group at position 2 is prone to nucleophilic attack, particularly in the presence of strong bases or nucleophiles. This reaction can lead to substitution of the sulfur with alternative nucleophiles (e.g., hydroxylamine, hydrazine) under controlled conditions.
1.2. Cyclization Reactions
The pyrimidinone ring can participate in cyclization processes, potentially forming fused heterocycles. For example, condensation with aldehydes or ketones may generate extended aromatic systems, as observed in similar thienopyrimidine derivatives .
1.3. Oxidation/Reduction
The tetrahydrobenzothieno ring may undergo oxidation to form fully aromatic systems. Conversely, reduction could target the pyrimidinone carbonyl group (C=O), yielding dihydro derivatives under catalytic hydrogenation.
1.4. Electrophilic Aromatic Substitution
The aromatic fluorobenzyl and methoxyphenyl substituents influence the electron density of the molecule. Fluorine’s electron-withdrawing effect stabilizes adjacent electrophilic reactions, while the methoxy group (electron-donating) may direct substitution to specific positions.
Comparison of Reaction Types
Analytical Techniques for Reaction Monitoring
Reactions involving this compound are typically tracked using:
-
Thin-layer chromatography (TLC) : To assess purity and monitor reaction progress.
-
High-performance liquid chromatography (HPLC) : For quantitative analysis of intermediates and products.
-
Mass spectrometry (MS) : To confirm molecular weight and structural integrity (e.g., 452.6 g/mol for the parent compound) .
Biological Interactions and Mechanistic Insights
While direct reaction data for this compound is limited, analogous thienopyrimidines exhibit:
-
Enzyme inhibition : Potential binding to protein kinases or other therapeutic targets via hydrogen bonding (e.g., with pyrimidinone carbonyl groups).
-
Anticancer activity : Sulfanyl groups may engage in redox cycling, generating reactive oxygen species (ROS) in cellular environments.
Physical and Chemical Stability
Scientific Research Applications
Pharmacological Applications
The compound is primarily investigated for its potential therapeutic applications:
Anticancer Activity
Research indicates that derivatives of benzothieno-pyrimidines exhibit significant anticancer properties. The structural characteristics of this compound suggest it may inhibit specific cancer cell lines by interfering with critical cellular pathways. Studies have shown that similar compounds can induce apoptosis in tumor cells and inhibit proliferation effectively .
Antimicrobial Properties
Compounds with similar scaffolds have demonstrated antibacterial and antifungal activities. The presence of the fluorobenzyl and methoxyphenyl groups may enhance the antimicrobial efficacy by improving lipophilicity and cellular uptake . For instance, studies on related compounds have reported activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli.
Neuroprotective Effects
There is emerging evidence suggesting that benzothieno-pyrimidine derivatives may possess neuroprotective effects. These compounds could potentially act as inhibitors of neuroinflammation or oxidative stress, which are critical factors in neurodegenerative diseases . Preliminary studies have indicated that such compounds can protect neuronal cells from damage induced by toxic agents.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure-activity relationship studies reveal that modifications in the functional groups significantly affect biological activity. For example:
- The introduction of electron-withdrawing groups tends to enhance potency against specific targets.
- Variations in the sulfur moiety can also influence the compound's stability and reactivity .
Case Studies
Several case studies illustrate the efficacy of similar compounds:
- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that a related benzothieno-pyrimidine derivative showed IC50 values in the micromolar range against breast cancer cell lines . The mechanism involved the induction of cell cycle arrest and apoptosis.
- Antimicrobial Assessment : Another study evaluated a series of benzothieno-pyrimidine derivatives for their antibacterial properties against E. coli. Results indicated that certain modifications led to MIC values comparable to standard antibiotics .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. It may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its potential role in modulating cellular processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among analogues include substitutions at positions 2 (sulfanyl group) and 3 (aryl group). These modifications critically impact physicochemical properties and bioactivity.
Table 1: Substituent Comparison of Thienopyrimidine Analogues
Key Observations:
Position 2 Substituents: Electron-Withdrawing Groups (EWGs): The 4-fluorobenzylsulfanyl group in the target compound may enhance metabolic stability compared to non-halogenated analogues (e.g., 4-methylbenzyl in ). Bulkiness: Bulkier substituents (e.g., naphthalen-1-ylmethyl in ) could hinder membrane permeability but improve target binding specificity.
Halogenated Aryl Groups: Chloro- or bromophenyl substituents (as in ) may improve antimicrobial activity via halogen bonding with bacterial targets .
Physicochemical Properties
Crystallographic data from for a bromophenoxy analogue reveals:
- Planar Core Structure : Facilitates π-π stacking with biological targets.
- Hydrogen Bonding : The pyrimidin-4(3H)-one moiety may act as a hydrogen bond acceptor, enhancing target engagement.
For the target compound:
- Melting Point : Halogenation (e.g., fluorine) typically raises melting points, suggesting a crystalline solid state.
Biological Activity
The compound 2-[(4-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a member of the benzothienopyrimidine class, characterized by its complex molecular structure and potential biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C24H21FN2O2S2
- Molecular Weight : 452.6 g/mol
- IUPAC Name : 2-[(4-fluorophenyl)methylsulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-one
- CAS Number : 477332-85-7
Structural Features
The compound features:
- A tetrahydrobenzothieno moiety.
- A pyrimidinone ring.
- Functional groups such as sulfanyl and methoxy that may influence its reactivity and biological interactions.
Anticancer Properties
Research indicates that compounds similar to 2-[(4-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one exhibit significant anticancer properties. For instance:
- In vitro studies have demonstrated that derivatives of benzothienopyrimidines can inhibit the proliferation of various cancer cell lines.
- A study highlighted that compounds with similar structural features showed IC50 values in the low micromolar range against leukemia L1210 cells .
The biological activity of this compound is believed to stem from several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell metabolism.
- Protein Interaction : Docking studies suggest it binds effectively to target proteins, influencing their activity .
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells.
Antimicrobial Activity
Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains:
- Moderate to strong activity has been reported against Salmonella typhi and Bacillus subtilis.
- The presence of the sulfanyl group is linked to enhanced antibacterial effects .
Study 1: Synthesis and Activity Evaluation
A study synthesized several derivatives of benzothienopyrimidines and evaluated their biological activities. Among these, the compound demonstrated promising results in:
- Anticancer assays : Showing significant inhibition of cell growth at concentrations as low as 0.1 µM.
- Antimicrobial tests : Effective against resistant strains of bacteria .
Study 2: Docking Studies
Docking studies conducted on this compound revealed its potential as a competitive inhibitor for various targets. The binding affinities were assessed using molecular docking simulations, indicating strong interactions with amino acid residues critical for enzymatic activity .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-[(4-bromobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one | Similar sulfanyl group; bromine substituent | Potentially similar anticancer properties |
| 3-(4-ethoxyphenyl)-2-[(3-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one | Ethoxy substituent instead of methoxy | Different pharmacological profile |
| 2-benzyl-5,6-dihydrobenzo[b]thieno[2,3-d]pyrimidin-4(3H)-one | Lacks tetrahydro structure; simpler | Varies significantly in activity |
Q & A
Advanced Question
- Molecular docking : AutoDock Vina or Schrödinger Suite to simulate interactions with targets like COX-2 (PDB: 5KIR). Fluorobenzyl groups show hydrophobic packing in the active site .
- ADMET prediction : SwissADME estimates logP (~3.2) and BBB permeability (low), suggesting limited CNS activity.
- DFT calculations : Assess electronic effects of substituents on reactivity (e.g., HOMO-LUMO gaps ~4.5 eV) .
How can researchers address challenges in data reproducibility across different labs?
Advanced Question
Strategies include:
- Standardized protocols : Detailed synthetic steps (e.g., exact molar ratios, reflux times) .
- Cross-lab validation : Share characterized intermediates (e.g., chlorinated precursor) to benchmark purity.
- Open data repositories : Deposit spectral data in public databases (e.g., PubChem) for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
